molecular formula C11H13F2NOS B2428320 4,4-Difluoro-1-(5-methylthiophene-2-carbonyl)piperidine CAS No. 2325965-18-0

4,4-Difluoro-1-(5-methylthiophene-2-carbonyl)piperidine

Cat. No.: B2428320
CAS No.: 2325965-18-0
M. Wt: 245.29
InChI Key: GHINCURJJNKOQE-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(5-methylthiophene-2-carbonyl)piperidine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with two fluorine atoms and a thiophene ring with a methyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(5-methylthiophene-2-carbonyl)piperidine typically involves the reaction of 4,4-difluoropiperidine with 5-methylthiophene-2-carboxylic acid or its derivatives. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(5-methylthiophene-2-carbonyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4-Difluoro-1-(5-methylthiophene-2-carbonyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(5-methylthiophene-2-carbonyl)piperidine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The thiophene ring may engage in π-π interactions with aromatic residues in proteins, influencing various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4,4-Difluoropiperidin-1-yl)-(4-propylphenyl)methanone
  • (4,4-Difluoropiperidin-1-yl)-(piperidin-4-yl)methanone

Uniqueness

Compared to similar compounds, 4,4-Difluoro-1-(5-methylthiophene-2-carbonyl)piperidine stands out due to the presence of the thiophene ring, which imparts unique electronic properties and potential biological activities. The methyl group on the thiophene ring further differentiates it by affecting its steric and electronic characteristics.

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NOS/c1-8-2-3-9(16-8)10(15)14-6-4-11(12,13)5-7-14/h2-3H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHINCURJJNKOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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